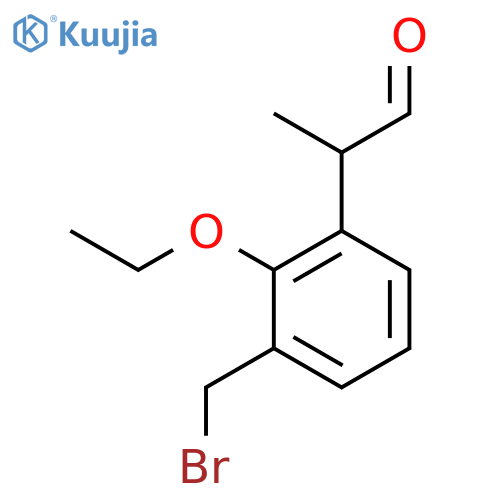

Cas no 1806510-95-1 (3-(Bromomethyl)-2-ethoxyphenylpropanal)

3-(Bromomethyl)-2-ethoxyphenylpropanal 化学的及び物理的性質

名前と識別子

-

- 3-(Bromomethyl)-2-ethoxyphenylpropanal

-

- インチ: 1S/C12H15BrO2/c1-3-15-12-10(7-13)5-4-6-11(12)9(2)8-14/h4-6,8-9H,3,7H2,1-2H3

- InChIKey: LQKJQCDYDCHYEH-UHFFFAOYSA-N

- ほほえんだ: BrCC1=CC=CC(=C1OCC)C(C=O)C

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 196

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 26.3

3-(Bromomethyl)-2-ethoxyphenylpropanal 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A014004920-1g |

3-(Bromomethyl)-2-ethoxyphenylpropanal |

1806510-95-1 | 97% | 1g |

1,490.00 USD | 2021-06-22 | |

| Alichem | A014004920-500mg |

3-(Bromomethyl)-2-ethoxyphenylpropanal |

1806510-95-1 | 97% | 500mg |

847.60 USD | 2021-06-22 | |

| Alichem | A014004920-250mg |

3-(Bromomethyl)-2-ethoxyphenylpropanal |

1806510-95-1 | 97% | 250mg |

475.20 USD | 2021-06-22 |

3-(Bromomethyl)-2-ethoxyphenylpropanal 関連文献

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

2. Back matter

-

Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

3-(Bromomethyl)-2-ethoxyphenylpropanalに関する追加情報

3-(Bromomethyl)-2-ethoxyphenylpropanal: A Comprehensive Overview

The compound 3-(Bromomethyl)-2-ethoxyphenylpropanal (CAS No. 1806510-95-1) is a fascinating organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of aliphatic aldehydes and features a unique combination of functional groups, including a bromomethyl group, an ethoxy substituent, and an aldehyde moiety. Its structure is characterized by a phenyl ring substituted with a bromomethyl group at the 3-position and an ethoxy group at the 2-position, with a propanal chain attached to the phenyl ring.

Recent studies have highlighted the importance of 3-(Bromomethyl)-2-ethoxyphenylpropanal in synthetic chemistry, particularly in the construction of bioactive molecules. The presence of the bromomethyl group introduces reactivity that can be exploited in various coupling reactions, such as nucleophilic substitution or addition reactions. This makes it a valuable intermediate in the synthesis of more complex structures, including those with potential pharmacological activity.

The synthesis of 3-(Bromomethyl)-2-ethoxyphenylpropanal typically involves multi-step processes that combine aromatic substitution reactions with aldehyde formation techniques. For instance, one common approach involves the Friedel-Crafts alkylation of a suitable aromatic compound followed by oxidation to introduce the aldehyde group. The ethoxy substituent can be introduced via nucleophilic aromatic substitution or through protection-deprotection strategies, depending on the specific reaction conditions and starting materials.

One of the most promising applications of 3-(Bromomethyl)-2-ethoxyphenylpropanal lies in its use as a precursor for drug development. The bromomethyl group serves as an excellent leaving group, enabling the formation of diverse derivatives through substitution reactions. These derivatives have shown potential in targeting various biological pathways, including those involved in inflammation, cancer, and neurodegenerative diseases. For example, recent research has demonstrated that certain analogs derived from this compound exhibit anti-inflammatory activity by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

In addition to its role in drug discovery, 3-(Bromomethyl)-2-ethoxyphenylpropanal has also found applications in materials science. Its ability to undergo polymerization under specific conditions makes it a candidate for the development of novel polymeric materials with tailored properties. For instance, researchers have explored its use in synthesizing polymeric films with improved mechanical strength and thermal stability.

From an environmental perspective, understanding the degradation pathways of 3-(Bromomethyl)-2-ethoxyphenylpropanal is crucial for assessing its potential impact on ecosystems. Recent studies have shown that this compound undergoes rapid hydrolysis under alkaline conditions, leading to the formation of less toxic byproducts. This information is valuable for designing environmentally friendly synthesis routes and disposal methods.

In terms of toxicity, 3-(Bromomethyl)-2-ethoxyphenylpropanal has been evaluated for its acute and chronic effects on various organisms. Results from in vitro assays indicate that it exhibits moderate cytotoxicity against human cancer cell lines, suggesting its potential as an anticancer agent. However, further studies are required to fully understand its mechanism of action and to assess its safety profile for clinical use.

Looking ahead, the development of more efficient synthetic methods for 3-(Bromomethyl)-2-ethoxyphenylpropanal remains an area of active research. Green chemistry approaches, such as catalytic asymmetric synthesis and biocatalytic transformations, are being explored to reduce waste generation and improve sustainability. These advancements will not only enhance the accessibility of this compound but also pave the way for its broader application across multiple industries.

1806510-95-1 (3-(Bromomethyl)-2-ethoxyphenylpropanal) 関連製品

- 1806825-18-2(Methyl 4-(difluoromethyl)-2,6-dihydroxypyridine-3-acetate)

- 898765-01-0([3-(morpholinomethyl)phenyl]-(m-tolyl)methanone)

- 899400-95-4(methyl 2-8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate)

- 2172136-28-4(5-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}hexanoic acid)

- 916210-34-9(tert-butyl N-({4-hydroxybicyclo[2.2.2]octan-1-yl}methyl)carbamate)

- 2171224-47-6((2S)-2-(2S)-3-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid)

- 2228132-44-1(methyl 2-hydroxy-5-(1H-1,2,4-triazol-1-yl)pentanoate)

- 2679948-71-9(rac-tert-butyl (3R,4R)-3-hydroxy-4-{methyl(prop-2-en-1-yloxy)carbonylamino}pyrrolidine-1-carboxylate)

- 2098131-34-9(6-(2-Aminoethoxy)quinoline dihydrochloride)

- 145743-63-1(WAY127093B (racemate))